![molecular formula C6H7O6P B1262622 4-(Phosphooxymethyl)-2-furancarboxaldehyde](/img/structure/B1262622.png)
4-(Phosphooxymethyl)-2-furancarboxaldehyde
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Overview
Description
4-(phosphooxymethyl)-2-furancarboxaldehyde is a member of the class of furans that is 2-furfural substituted at position 4 by a phosphooxymethyl group. It has a role as a bacterial metabolite. It is an arenecarbaldehyde, an organic phosphate and a member of furans. It is a conjugate acid of a 4-(phosphooxymethyl)-2-furancarboxaldehyde(2-).
Scientific Research Applications
Maillard Reaction Studies
The reaction of 2-furancarboxaldehyde with other compounds, as part of the systematic study on low molecular weight colored compounds from the Maillard reaction, has been a subject of research. The formation of novel compounds through this reaction in different environments indicates its significance in understanding the Maillard reaction, which is crucial in food chemistry and biochemistry (Ravagli et al., 1999).
Kinetics of Compound Formation
Studies on the kinetics of compound formation, like 5-hydroxymethyl-2-furancarboxaldehyde (HMF), have been conducted in various systems, such as blood orange juice. Such research provides insights into the degradation processes of sugars and the impact of pH and temperature, which is essential in food science and technology (Arena et al., 2001).
Enzymatic Synthesis
Research on enzymatic synthesis, such as the study of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate synthase from Methanocaldococcus jannaschii, reveals the complex biochemical processes and enzymatic mechanisms involved in the biosynthesis of certain compounds, highlighting its importance in biochemistry and molecular biology (Wang et al., 2015).
Sugar Stability and Reactivity
Research into the stability of sugars, as indicated by the formation of compounds like HMF, provides valuable information on the relative stability and reactivity of different sugars under various pH conditions. This has significant implications in food chemistry and preservation methods (Shallenberger, 1983).
Catalytic Processes
Studies on catalytic processes, like the hydrogenation of HMF to different compounds using various catalysts, are crucial in the field of chemical engineering and renewable energy sources. These studies explore efficient methods for transforming biomass-derived compounds, providing pathways for sustainable chemical production (Han et al., 2016).
Biorefining and Green Chemistry
Research on the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural highlights the importance of developing sustainable and environmentally friendly chemical processes. This is a significant area in green chemistry and biorefining, focusing on the use of renewable resources (Karinen et al., 2011).
properties
Product Name |
4-(Phosphooxymethyl)-2-furancarboxaldehyde |
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Molecular Formula |
C6H7O6P |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
(5-formylfuran-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H7O6P/c7-2-6-1-5(3-11-6)4-12-13(8,9)10/h1-3H,4H2,(H2,8,9,10) |
InChI Key |
XUMMAWMKFFMZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1COP(=O)(O)O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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